
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H13FO3 This compound features a cyclopropane ring attached to a carboxylic acid group and a fluorinated tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid typically involves the reaction of 4-fluorotetrahydropyran with cyclopropanecarboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the carboxylic acid, followed by the addition of the fluorinated tetrahydropyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorinated tetrahydropyran ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: Similar in structure but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the fluorinated tetrahydropyran ring.
4-Aminotetrahydropyran: Contains the tetrahydropyran ring but with an amino group instead of a fluorine atom[][7].
Uniqueness
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid is unique due to the combination of the fluorinated tetrahydropyran ring and the cyclopropane carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
特性
分子式 |
C9H13FO3 |
|---|---|
分子量 |
188.20 g/mol |
IUPAC名 |
1-(4-fluorooxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13FO3/c10-9(3-5-13-6-4-9)8(1-2-8)7(11)12/h1-6H2,(H,11,12) |
InChIキー |
SAZUXMMNIRWBMO-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)O)C2(CCOCC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



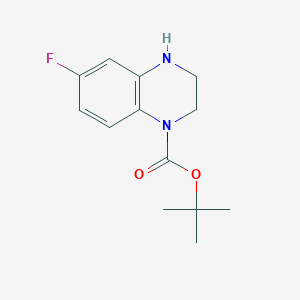
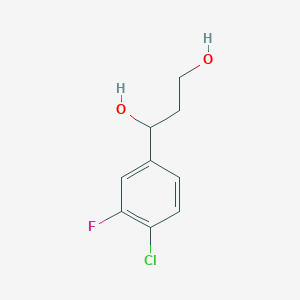
![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)
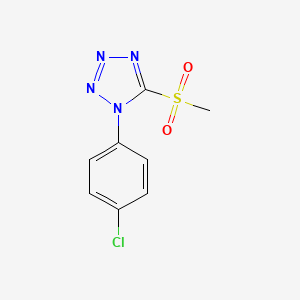
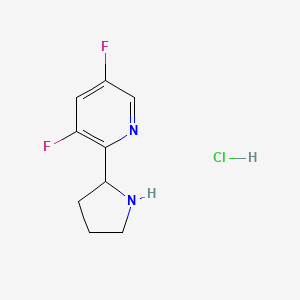
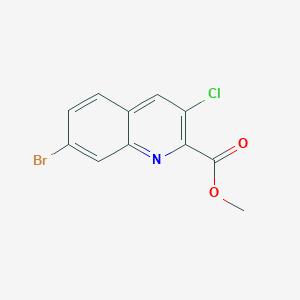
![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)



![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
